REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([Cl:11])[C:3]=1[CH3:12]>C(O)(=O)C.C(O)C.[Fe]>[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([Cl:11])[CH:5]=[CH:6][C:7]=1[NH2:8]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1[N+](=O)[O-])Cl)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
67.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for 1.5 hours under nitrogen atmosphere
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Duration
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1.5 h
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
|
ADDITION
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Details
|
To the residue was added a saturated aqueous solution of sodium bicarbonate
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Type
|
EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous solution of sodium bicarbonate three times and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(N)C=CC(=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |